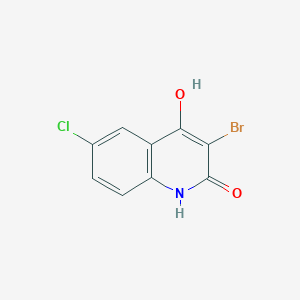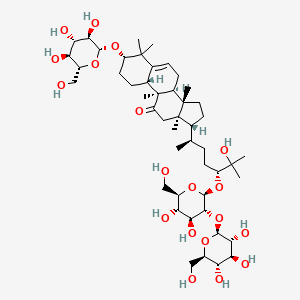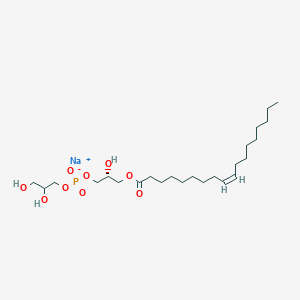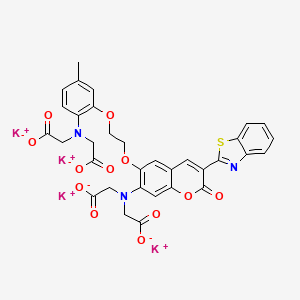
インジシン塩酸塩, HPLCグレード
概要
説明
Indicine hydrochloride is a naturally occurring alkaloid derived from plants of the genus Heliotropium. It is a pyrrolizidine alkaloid, which is known for its bioactive properties. Indicine hydrochloride is often used as a reference substance in high-performance liquid chromatography (HPLC) due to its high purity and well-defined chemical properties .
科学的研究の応用
Indicine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in HPLC for the analysis of pyrrolizidine alkaloids.
Biology: Studied for its bioactive properties and potential therapeutic effects.
Medicine: Investigated for its potential use in treating certain medical conditions due to its bioactivity.
Industry: Employed in the quality control of herbal products and dietary supplements
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indicine hydrochloride typically involves the extraction of the alkaloid from plant sources, followed by purification and conversion to its hydrochloride salt. The extraction process often includes the use of organic solvents to isolate the alkaloid, which is then purified using chromatographic techniques. The final step involves the reaction of the purified alkaloid with hydrochloric acid to form indicine hydrochloride .
Industrial Production Methods: Industrial production of indicine hydrochloride follows similar principles but on a larger scale. The process involves the cultivation of Heliotropium plants, extraction of the alkaloid, and subsequent purification and conversion to the hydrochloride salt. Advanced chromatographic techniques are employed to ensure the high purity required for HPLC standards .
化学反応の分析
Types of Reactions: Indicine hydrochloride undergoes various chemical reactions, including:
Oxidation: Indicine hydrochloride can be oxidized to form indicine N-oxide.
Reduction: Reduction reactions can convert indicine hydrochloride to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atom of the pyrrolizidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products Formed:
Oxidation: Indicine N-oxide.
Reduction: Reduced forms of indicine.
Substitution: Various substituted pyrrolizidine derivatives.
作用機序
The mechanism of action of indicine hydrochloride involves its interaction with cellular components. As a pyrrolizidine alkaloid, it can form adducts with DNA and proteins, leading to cytotoxic effects. This interaction disrupts cellular processes and can induce cell death. The molecular targets include DNA and various enzymes involved in cellular metabolism .
類似化合物との比較
Indicine N-oxide: An oxidized form of indicine hydrochloride with similar bioactive properties.
Europine hydrochloride: Another pyrrolizidine alkaloid with comparable chemical structure and properties.
Intermedine N-oxide: A related compound with similar applications in HPLC.
Uniqueness: Indicine hydrochloride is unique due to its specific chemical structure and high purity, making it an ideal reference standard for HPLC. Its well-defined bioactive properties also distinguish it from other similar compounds .
特性
IUPAC Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5.ClH/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16;/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3;1H/t10-,12+,13+,15+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOMIMCFYJPYAD-PLHSDILMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Oxazolidinyloxy, 2-hexyl-2-[(13R)-16-hydroxy-20,20-dimethyl-16-oxido-11-oxo-13-[[(1-oxohexadecyl)oxy]methyl]-12,15,17-trioxa-20-azonia-16-phosphaheneicos-1-yl]-4,4-dimethyl-, inner salt](/img/structure/B1496578.png)






![1,2-b]Thiophene](/img/structure/B1496593.png)



